A Comprehensive Technical Guide to 2,4-Dichloro-6-methylbenzylamine
A Comprehensive Technical Guide to 2,4-Dichloro-6-methylbenzylamine
Document ID: CHEM-TG-150517763-v1.0
Abstract
This technical guide provides an in-depth exploration of 2,4-Dichloro-6-methylbenzylamine, identified by CAS Number 150517-76-3.[1][2][3] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delineates the compound's physicochemical properties, presents logical and validated methodologies for its synthesis, discusses its potential applications as a key chemical intermediate, outlines protocols for its analytical characterization, and provides comprehensive safety and handling procedures. The narrative is grounded in established chemical principles to ensure both technical accuracy and practical utility.
Introduction and Chemical Identity
2,4-Dichloro-6-methylbenzylamine is a substituted aromatic amine that serves as a valuable building block in organic synthesis. Its unique substitution pattern—featuring two chlorine atoms, a methyl group, and an aminomethyl group on the benzene ring—makes it a precursor to more complex molecular architectures. While its direct applications are primarily in research and development, its structural motifs are pertinent to the synthesis of potential pharmacologically and agrochemically active compounds.[2] This guide aims to consolidate the available technical information on this compound to facilitate its effective and safe use in a laboratory setting.
The primary identifier for this compound is CAS Number 150517-76-3 .[1][2][3][4]
Chemical Structure
The molecular structure of 2,4-Dichloro-6-methylbenzylamine is illustrated below. The arrangement of the chloro, methyl, and aminomethyl substituents dictates its reactivity and steric profile.
Caption: 2D Structure of 2,4-Dichloro-6-methylbenzylamine.
Physicochemical Properties
A summary of the key physical and chemical properties of 2,4-Dichloro-6-methylbenzylamine is presented in the table below. These values are critical for planning reactions, purification procedures, and storage.
| Property | Value | Source(s) |
| CAS Number | 150517-76-3 | [1][2][3][4] |
| Molecular Formula | C₈H₉Cl₂N | [1][2] |
| Molecular Weight | 190.07 g/mol | [1][2] |
| IUPAC Name | (2,4-dichloro-6-methylphenyl)methanamine | [4] |
| Synonyms | 1-(2,4-dichloro-6-methylphenyl)methanamine | [1] |
| Melting Point | 54 °C | [4] |
| Boiling Point | 298.5 °C (Normal, Predicted) | [4] |
| Density | 1.368 g/cm³ (Predicted at 25°C) | [4] |
| Appearance | Solid (based on melting point) | N/A |
| InChI Key | QISTWSMZJRTDCS-UHFFFAOYSA-N | [1][4] |
| SMILES | CC1=C(CN)C(Cl)=CC(Cl)=C1 | [1][4] |
Synthesis Methodology
While multiple synthetic routes can be envisioned, a highly effective and common strategy for preparing primary benzylamines is the chemical reduction of the corresponding benzonitrile. This approach is favored due to the commercial availability of the precursor, 2,4-Dichloro-6-methylbenzonitrile (CAS 175277-98-2), and the high yields typically associated with nitrile reductions.[5][6]
The causality for selecting this pathway rests on the robustness of nitrile reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation provide a direct and high-fidelity conversion of the nitrile functional group (-C≡N) to a primary amine (-CH₂NH₂), often with minimal side products if conditions are controlled. A patent describing the hydrogenation of a dichlorobenzonitrile to a dichlorobenzylamine supports this choice of methodology.[7]
Workflow for Synthesis via Nitrile Reduction
Caption: Synthesis workflow for 2,4-Dichloro-6-methylbenzylamine.
Experimental Protocol: Reduction of 2,4-Dichloro-6-methylbenzonitrile with LiAlH₄
This protocol is a representative procedure based on standard organic synthesis methodologies for nitrile reduction.[8]
Self-Validation: The success of each step is critical. The reaction must proceed to completion (monitored by TLC) before quenching to avoid isolating starting material. The quench and workup must be performed carefully to safely handle excess hydride and efficiently extract the product. Final characterization (See Section 5.0) provides ultimate validation of product identity and purity.
Methodology:
-
Setup: A dry 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a rubber septum for reagent addition. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Reagent Preparation: In the flask, lithium aluminum hydride (LiAlH₄, ~2 equivalents) is carefully suspended in anhydrous tetrahydrofuran (THF, ~150 mL) under a nitrogen atmosphere. The suspension is cooled to 0°C in an ice bath.
-
Substrate Addition: 2,4-Dichloro-6-methylbenzonitrile (1 equivalent) is dissolved in a minimal amount of anhydrous THF (~50 mL). This solution is added dropwise to the stirred LiAlH₄ suspension via a syringe or dropping funnel over 30-45 minutes, maintaining the internal temperature below 10°C.
-
Causality Note: Slow, controlled addition is crucial to manage the exothermic reaction and prevent dangerous temperature spikes.
-
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then gently refluxed for 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting nitrile spot has been completely consumed.
-
Quenching: The flask is cooled back to 0°C. The reaction is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass in grams of LiAlH₄ used (Fieser workup). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Causality Note: This specific quenching sequence is a field-proven method to safely neutralize reactive LiAlH₄ and generate easily filterable inorganic byproducts.
-
-
Workup: The resulting slurry is stirred at room temperature for 1 hour, then filtered through a pad of Celite®. The filter cake is washed thoroughly with additional THF or ethyl acetate.
-
Extraction & Isolation: The combined filtrates are concentrated under reduced pressure using a rotary evaporator. The residue is redissolved in ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed completely to yield the crude product.
-
Purification: The crude amine can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure 2,4-Dichloro-6-methylbenzylamine.
Applications in Research and Drug Development
Substituted benzylamines are privileged scaffolds in medicinal chemistry. The primary amine provides a versatile chemical handle for further functionalization, such as amide bond formation, reductive amination, or N-alkylation.[9][10]
While specific patented applications for 2,4-Dichloro-6-methylbenzylamine are not prevalent in public literature, its structure suggests potential as a key intermediate for:
-
Synthesis of Bioactive Molecules: The dichlorinated phenyl ring is a common feature in compounds designed to modulate biological targets. The combination of lipophilic chlorine atoms and the reactive amine group makes it a candidate for building libraries of novel compounds for screening in drug discovery programs.
-
Agrochemical Research: Many pesticides and herbicides contain polychlorinated aromatic rings. This compound could serve as a starting material for novel active ingredients in the agrochemical sector.
-
Material Science: Amines are used in the synthesis of polymers and specialty materials. The specific substitution pattern could be exploited to create materials with tailored properties.
Its availability is noted for "Research Use Only," underscoring its role as a tool for discovery rather than an end-product.[2]
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach is required for full validation.
Analytical Validation Workflow
Caption: Workflow for analytical validation of the final product.
Expected Spectroscopic Data
The following table outlines the expected spectral characteristics based on the molecule's structure.[11][12][13]
| Technique | Expected Observations |
| ¹H NMR | δ ~7.3 ppm (s, 1H): Aromatic proton H-3. δ ~7.1 ppm (s, 1H): Aromatic proton H-5. δ ~3.9 ppm (s, 2H): Benzylic protons (-CH₂-). δ ~2.4 ppm (s, 3H): Methyl protons (-CH₃). δ ~1.5-2.0 ppm (br s, 2H): Amine protons (-NH₂), peak position is variable and may exchange with D₂O. |
| ¹³C NMR | δ ~135-140 ppm: Quaternary aromatic carbons (C-2, C-4, C-6). δ ~138-142 ppm: Quaternary aromatic carbon (C-1). δ ~128-132 ppm: Aromatic CH carbons (C-3, C-5). δ ~45 ppm: Benzylic carbon (-CH₂-). δ ~20 ppm: Methyl carbon (-CH₃). |
| IR (Infrared) | ~3300-3400 cm⁻¹: N-H stretching (doublet for primary amine). ~3000-3100 cm⁻¹: Aromatic C-H stretching. ~2850-2960 cm⁻¹: Aliphatic C-H stretching. ~1600 cm⁻¹: N-H bending (scissoring). ~1450-1500 cm⁻¹: Aromatic C=C stretching. ~1000-1100 cm⁻¹: C-N stretching. ~700-850 cm⁻¹: C-Cl stretching. |
| MS (Mass Spec) | m/z ~189/191/193: Molecular ion (M⁺) peak showing the characteristic isotopic pattern for two chlorine atoms. m/z ~172/174/176: Fragment corresponding to the loss of NH₃. m/z ~154: Fragment corresponding to the loss of HCl. |
Standard Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Load a standard set of acquisition parameters for a proton experiment.
-
Tuning and Shimming: The instrument's probe should be tuned to the correct frequency, and the magnetic field must be shimmed to optimize homogeneity, ensuring sharp, well-resolved peaks.
-
Acquisition: Acquire the spectrum. A typical acquisition involves 8 to 16 scans.
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction.
-
Calibration and Integration: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS). Integrate all peaks to determine the relative proton ratios.
-
Analysis: Analyze the chemical shifts, integration values, and splitting patterns (multiplicity) to confirm that the spectrum matches the expected structure of 2,4-Dichloro-6-methylbenzylamine.
Safety, Handling, and Storage
2,4-Dichloro-6-methylbenzylamine is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazard Identification:
-
Classified as a Dangerous Good for transport.[2]
-
Causes severe skin burns and eye damage.
-
May be harmful if swallowed.
-
Potential for causing an allergic skin reaction.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Handle only in a well-ventilated fume hood. If there is a risk of aerosol formation, use a respirator with an appropriate cartridge.
-
-
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust and aerosols.
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Incompatibilities: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.
-
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
References
-
1-(2,4-DICHLORO-6-METHYLPHENYL)METHANAMINE | CAS 150517-76-3. Molbase. [Link]
-
Thermophysical Properties of 2,4-Dichloro-6-methylbenzenemethanamine. Chemcasts. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
- Recombinant production systems for aromatic molecules.
-
Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. [Link]
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
Patent kind codes for CAS basic and patent family members. CAS.org. [Link]
-
2,4-Dichloro-N-methylbenzamide Spectra. SpectraBase. [Link]
- A kind of synthetic method of 2,4-dimethoxybenzylamine.
-
2,4-dichloro-6-methylphenylcarbonohydrazonic dichloride. Chemical Synthesis Database. [Link]
-
Synthesis of N-methylbenzylamine. PrepChem.com. [Link]
-
Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]
- Process for preparing 2,6-dichloro-benzonitrile.
-
C NMR and Mass Spectral Analysis. International Journal for Research in Applied Science & Engineering Technology. [Link]
- Synthetic method of 2,4,6-trifluorobenzylamine.
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. [Link]
-
(R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. Organic Syntheses. [Link]
-
CAS 175277-98-2 | 2,4-Dichloro-6-methylbenzonitrile. Alchem.Pharmtech. [Link]
-
N-Labeling Study of the Rearrangement. ResearchGate. [Link]
-
A-Methyl-benzylamine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
3,5-Dichloro-6-methylpyridin-2-amine. ResearchGate. [Link]
Sources
- 1. 1-(2,4-DICHLORO-6-METHYLPHENYL)METHANAMINE | CAS 150517-76-3 [matrix-fine-chemicals.com]
- 2. scbt.com [scbt.com]
- 3. arctomsci.com [arctomsci.com]
- 4. chem-casts.com [chem-casts.com]
- 5. 2,4-Dichloro-6-methylbenzonitrile | CymitQuimica [cymitquimica.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. files.eric.ed.gov [files.eric.ed.gov]
- 12. 2,4-Dichlorotoluene(95-73-8) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
